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Compound of Interest

Compound Name: Jnj-dgat2-A

Cat. No.: B15574675 Get Quote

These application notes provide detailed protocols for utilizing JNJ-DGAT2-A, a selective

inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2), in high-throughput screening (HTS)

and other research applications. The following sections detail the inhibitor's activity, relevant

signaling pathways, and step-by-step experimental procedures for biochemical and cell-based

assays.

Introduction
Diacylglycerol O-acyltransferase 2 (DGAT2) is a key enzyme in triglyceride synthesis,

catalyzing the final step of converting diacylglycerol (DAG) and fatty acyl-CoA to triglycerides

(TG).[1][2] Inhibition of DGAT2 is a promising therapeutic strategy for metabolic diseases such

as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[3] JNJ-DGAT2-A is a potent

and selective inhibitor of DGAT2, making it a valuable tool for studying lipid metabolism and for

the discovery of novel therapeutic agents.[4][5][6][7] This document outlines protocols for using

JNJ-DGAT2-A in HTS campaigns and related research.

Quantitative Data for JNJ-DGAT2-A
The inhibitory activity of JNJ-DGAT2-A has been characterized in various assay formats. The

following table summarizes key quantitative data for this compound.
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Parameter Value Cell/System Reference(s)

IC50 0.14 µM (140 nM)

Human DGAT2-

expressing Sf9 insect

cell membranes

[4][5][6][7]

Selectivity

>70-fold selective for

DGAT2 over DGAT1

and MGAT2

Not specified [5][7]

Cellular Activity (TG

Synthesis Inhibition)

IC50 = 0.85 µM (for

TG 52:2)
HepG2 cells [4]

IC50 = 0.99 µM (for

TG 54:3)
HepG2 cells [4]

IC50 = 0.66 µM (for

TG 50:2)
HepG2 cells [4]

DGAT2 Signaling Pathway
DGAT2 plays a central role in the Kennedy pathway of triglyceride synthesis. Its activity is

influenced by upstream metabolic pathways and its products contribute to cellular lipid storage

and lipoprotein secretion.
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Caption: The role of DGAT2 in the triglyceride synthesis pathway.

Experimental Protocols
High-Throughput Screening (HTS) Protocol: LC/MS-
Based DGAT2 Activity Assay
This protocol describes a high-throughput method for identifying DGAT2 inhibitors by directly

measuring the formation of the triglyceride product using Liquid Chromatography-Mass

Spectrometry (LC/MS).[8][9]

Experimental Workflow
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Caption: Workflow for the LC/MS-based DGAT2 HTS assay.

Materials:

Enzyme Source: Microsomal membranes from Sf9 insect cells overexpressing human

DGAT2.

Substrates: 1,2-Dioleoyl-sn-glycerol (DiC18:1 DAG) and Oleoyl-CoA.
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Assay Buffer: 100 mM Tris-HCl (pH 7.4) with protease inhibitors.

Test Compound: JNJ-DGAT2-A (or other test compounds) dissolved in DMSO.

Quenching Solution: Acetonitrile with an internal standard.

Microplates: 384-well polypropylene plates.

Procedure:

Compound Plating: Prepare serial dilutions of JNJ-DGAT2-A in DMSO. Dispense a small

volume (e.g., 100 nL) of the compound solutions into the 384-well assay plates. Include

DMSO-only wells as a high-activity control and a known inhibitor as a low-activity control.

Enzyme Preparation: Dilute the DGAT2-expressing Sf9 cell membranes in cold assay buffer

to the desired concentration.

Enzyme Addition: Add the diluted enzyme preparation to each well of the assay plate

containing the compounds.

Pre-incubation: Incubate the plates for 15-30 minutes at room temperature to allow the

compounds to bind to the enzyme.

Reaction Initiation: Prepare a substrate mix containing 1,2-Dioleoyl-sn-glycerol and Oleoyl-

CoA in assay buffer. Add this mix to all wells to start the enzymatic reaction. Final substrate

concentrations should be at or below their Km values to maximize sensitivity to inhibitors.

Incubation: Incubate the reaction mixture for 60 minutes at 37°C.

Reaction Quenching: Stop the reaction by adding the quenching solution (acetonitrile with

internal standard).

Sample Preparation for LC/MS: Centrifuge the plates to pellet precipitated proteins. The

supernatant is then transferred for LC/MS analysis.

LC/MS Analysis: Inject the samples onto an LC/MS system. Use a suitable C18 column for

chromatographic separation of the triglyceride product from the substrates. Monitor the
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product and internal standard using tandem mass spectrometry in Multiple Reaction

Monitoring (MRM) mode.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to

the DMSO controls. Determine the IC50 value for JNJ-DGAT2-A by fitting the data to a four-

parameter logistic equation.

Cell-Based Protocol: Triglyceride Synthesis Inhibition in
HepG2 Cells
This protocol measures the effect of JNJ-DGAT2-A on de novo triglyceride synthesis in a

cellular context using the human hepatoma cell line, HepG2.

Materials:

Cells: HepG2 cells.

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal

bovine serum (FBS) and 1% penicillin-streptomycin.

Test Compound: JNJ-DGAT2-A dissolved in DMSO.

Radiolabeled Precursor: [14C]-glycerol or [14C]-acetic acid.

Lipid Extraction Solvent: Hexane:Isopropanol (3:2, v/v).

TLC Plates: Silica gel plates.

TLC Mobile Phase: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v).

Scintillation Fluid and Counter.

Procedure:

Cell Seeding: Seed HepG2 cells in 24-well plates at a density that allows them to reach

approximately 80-90% confluency on the day of the experiment.
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Compound Treatment: Prepare various concentrations of JNJ-DGAT2-A in culture medium.

The final DMSO concentration should be kept below 0.5%. Remove the old medium from the

cells and add the medium containing the test compound. Incubate for 1-2 hours.

Radiolabeling: Add the radiolabeled precursor (e.g., 0.5 µCi/mL of [14C]-glycerol) to each

well.

Incubation: Incubate the cells for an additional 4-6 hours at 37°C in a CO2 incubator.

Cell Lysis and Lipid Extraction:

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

Add the lipid extraction solvent to each well and incubate for 30 minutes to extract the

lipids.

Collect the solvent containing the extracted lipids.

Lipid Separation by TLC:

Spot the lipid extracts onto a silica gel TLC plate.

Develop the plate in the TLC mobile phase until the solvent front is near the top.

Allow the plate to air dry.

Quantification:

Identify the triglyceride band by co-migration with a non-radiolabeled triglyceride standard

(visualized with iodine vapor).

Scrape the silica gel corresponding to the triglyceride band into a scintillation vial.

Add scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

Normalize the radioactivity counts to the protein concentration in a parallel set of wells.
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Calculate the percent inhibition of triglyceride synthesis for each concentration of JNJ-
DGAT2-A compared to the vehicle control.

Determine the IC50 value.

Troubleshooting and Considerations
Solubility: JNJ-DGAT2-A is soluble in DMSO.[5][7] Ensure complete dissolution before

preparing dilutions.

Non-specific Binding: In biochemical assays, the inclusion of a small amount of non-ionic

detergent (e.g., 0.01% Triton X-100) can help mitigate non-specific inhibition by aggregating

compounds.

Cell Viability: In cell-based assays, it is crucial to assess the cytotoxicity of the test

compounds at the concentrations used to ensure that the observed inhibition of triglyceride

synthesis is not due to cell death.

Assay Window: For HTS, a robust assay window is critical. Optimize enzyme and substrate

concentrations to achieve a good signal-to-background ratio.

Substrate Purity: Ensure the purity of the diacylglycerol and acyl-CoA substrates, as

contaminants can interfere with the assay.

By following these detailed protocols, researchers can effectively utilize JNJ-DGAT2-A as a

tool to investigate the role of DGAT2 in lipid metabolism and to facilitate the discovery of new

modulators of this important enzyme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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